molecular formula C7H9FO2 B13025919 2-Fluorocycloheptane-1,3-dione

2-Fluorocycloheptane-1,3-dione

Cat. No.: B13025919
M. Wt: 144.14 g/mol
InChI Key: MXUVQJZEPRPVLO-UHFFFAOYSA-N
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Description

2-Fluorocycloheptane-1,3-dione is an organic compound that belongs to the class of cycloalkane derivatives It is characterized by a seven-membered ring structure with two keto groups at positions 1 and 3, and a fluorine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocycloheptane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of cycloheptane-1,3-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocycloheptane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Fluorocycloheptane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorocycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The keto groups can also participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorocycloheptane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine on chemical reactivity and biological activity.

Biological Activity

2-Fluorocycloheptane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound features a cycloheptane ring with two keto groups at positions 1 and 3, alongside a fluorine substituent. The synthesis of this compound typically involves the following steps:

  • Formation of Cycloheptanone : Initial cyclization reactions are conducted to form cycloheptanone derivatives.
  • Fluorination : The introduction of fluorine can be achieved through various methods such as electrophilic fluorination or nucleophilic substitution.
  • Diketone Formation : The final step involves the oxidation of the cycloheptanone to yield the diketone structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. For example, compounds with similar diketone structures were tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. Results indicated that these compounds could significantly reduce cell viability, although they were less effective than conventional chemotherapeutics such as doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The diketone structure allows for interaction with key enzymes involved in cellular processes. For instance, it may inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicidal activity .
  • Covalent Binding : The presence of carbonyl groups enables potential covalent interactions with proteins, leading to altered cellular functions and induction of apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

In a recent evaluation of antimicrobial activity, derivatives of this compound were tested against various pathogens. The results showed:

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound A1550
Compound B1265
Control (Ampicillin)1440

These findings suggest that certain derivatives possess comparable or superior activity against specific strains compared to conventional antibiotics.

Study 2: Antiproliferative Effects

A separate study assessed the antiproliferative effects on different cancer cell lines:

Cell LineCompound Tested% Cell Viability Reduction
A549Compound C78%
HeLaCompound D65%
Control (Doxorubicin)N/A85%

This study illustrates the potential of these compounds as anticancer agents, although further optimization is necessary for clinical applications.

Properties

Molecular Formula

C7H9FO2

Molecular Weight

144.14 g/mol

IUPAC Name

2-fluorocycloheptane-1,3-dione

InChI

InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h7H,1-4H2

InChI Key

MXUVQJZEPRPVLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C(=O)C1)F

Origin of Product

United States

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